molecular formula C13H23NO B13059024 2-(4-Ethylpiperidin-2-yl)cyclohexan-1-one

2-(4-Ethylpiperidin-2-yl)cyclohexan-1-one

Cat. No.: B13059024
M. Wt: 209.33 g/mol
InChI Key: DAYIHCXOSRQPDA-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperidin-2-yl)cyclohexan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis. This compound features a cyclohexanone ring substituted with a 4-ethylpiperidine moiety, making it an interesting subject for various chemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperidin-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 4-ethylpiperidine under specific conditions. One common method is the reductive amination of cyclohexanone with 4-ethylpiperidine using a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The compound is then purified through techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperidin-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Ethylpiperidin-2-yl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperidin-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperidin-2-yl)cyclohexan-1-one
  • 2-(4-Propylpiperidin-2-yl)cyclohexan-1-one
  • 2-(4-Butylpiperidin-2-yl)cyclohexan-1-one

Uniqueness

2-(4-Ethylpiperidin-2-yl)cyclohexan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, the ethyl group on the piperidine ring may confer distinct properties, making it a valuable compound for various research and industrial applications .

Biological Activity

2-(4-Ethylpiperidin-2-yl)cyclohexan-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and neuropharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a cyclohexanone moiety linked to a piperidine ring, specifically substituted at the 4-position with an ethyl group. This structural configuration influences its biological interactions and pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies suggest that the piperidine moiety enhances its lipophilicity, improving membrane penetration and antimicrobial potency.
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
  • Neuropharmacological Effects : There is evidence suggesting that this compound interacts with neurotransmitter systems, which could position it as a candidate for treating neurological disorders.

Antimicrobial Studies

A study conducted on the antimicrobial properties of related piperidine derivatives found that compounds with similar structures demonstrated significant antibacterial activity. For instance, this compound was tested against common pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Bacillus subtilis8 µg/mL

These results indicate promising antimicrobial potential, warranting further investigation into its mechanism of action.

Anti-inflammatory Mechanism

In vitro studies have assessed the anti-inflammatory effects of this compound. The compound was found to inhibit the production of nitric oxide in macrophages stimulated by lipopolysaccharides (LPS), suggesting a possible mechanism involving modulation of the NF-kB pathway.

Neuropharmacological Research

Research focusing on piperidine derivatives has highlighted their interaction with dopamine and serotonin receptors. A docking study indicated that this compound binds effectively to these receptors, which may explain its potential as an anxiolytic or antidepressant agent.

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

2-(4-ethylpiperidin-2-yl)cyclohexan-1-one

InChI

InChI=1S/C13H23NO/c1-2-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15/h10-12,14H,2-9H2,1H3

InChI Key

DAYIHCXOSRQPDA-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC(C1)C2CCCCC2=O

Origin of Product

United States

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